Tricyclene

Descripción

Classification and Structural Features within Monoterpenoids

Monoterpenoids are a diverse class of natural products formally derived from two isoprene units (C₅H₈), resulting in a ten-carbon (C₁₀) skeleton. wikipedia.org They are broadly classified based on their carbon skeletons as acyclic, monocyclic, bicyclic, or tricyclic. scispace.comiosrjournals.orgarsdcollege.ac.in Tricyclene falls under the category of tricyclic monoterpenoids due to the presence of three rings in its structure. nih.govarsdcollege.ac.inlipidmaps.orglipidmaps.org

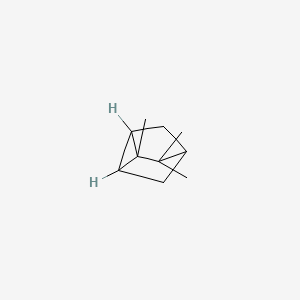

The core structural feature of this compound is the tricyclo[2.2.1.0²,⁶]heptane system. nih.gov This framework consists of a seven-carbon ring system with three rings. The "bicyclo[2.2.1]heptane" part indicates a system with two bridges connecting two bridgehead carbons, forming a seven-membered ring with two smaller rings (a five-membered and a six-membered ring if viewed differently, or two five-membered rings sharing an edge). The additional ".0²,⁶" denotes a third ring, a cyclopropane ring, formed by a bond between carbons 2 and 6 of the bicyclo[2.2.1]heptane system. nih.gov this compound specifically has methyl substituents at positions 1 and the geminal dimethyl groups at position 7. nih.gov

The strained nature of the cyclopropane ring and the bicyclic system in this compound influences its reactivity and physical properties.

Here is a summary of some key structural and physical properties of this compound:

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₆ | PubChem nih.gov |

| Molecular Weight | 136.23 g/mol | PubChem nih.gov |

| IUPAC Name | 1,7,7-trimethyltricyclo[2.2.1.0²,⁶]heptane | PubChem nih.gov |

| CAS Registry Number | 508-32-7 | PubChem nih.gov |

| Physical Description | Solid | PubChem nih.gov |

| Melting Point | 67-68 °C | PubChem nih.gov |

| Boiling Point | 152-153 °C at 760 mm Hg | PubChem nih.gov |

| logP (estimated) | 3.975 (est) / 2.69 (calculated) | Good Scents thegoodscentscompany.com, LIPID MAPS lipidmaps.org |

| Density | 0.8668 g/cm³ (estimated) | ChemicalBook chemicalbook.com |

Historical Perspectives in Organic Chemistry Research on this compound

The study of this compound is intertwined with the broader history of terpene chemistry and the development of organic reaction mechanisms, particularly rearrangements. Early research in organic chemistry focused on isolating and characterizing natural products from plants. d-nb.inforroij.com As analytical techniques advanced, the complex structures of terpenes, including this compound, were elucidated. slideshare.net

The tricyclo[2.2.1.0²,⁶]heptane skeleton is related to the norbornane system, which has been extensively studied in the context of carbocation rearrangements, such as the Wagner-Meerwein rearrangement. ebay.com Research into the synthesis and reactions of this compound and related strained systems has contributed significantly to the understanding of reaction intermediates and pathways in organic chemistry. oregonstate.eduacs.orgacs.org

Historically, the isolation of this compound from various essential oils, such as those from Artemisia thuscula and Helichrysum taenari, provided the material for initial structural investigations. nih.gov The challenge of synthesizing such a complex, strained molecule in the laboratory also drove methodological advancements in organic synthesis.

Significance of this compound in Fundamental Chemical Research

This compound serves as a valuable model compound in fundamental chemical research for several reasons:

Strained Systems Chemistry: Its inherent ring strain, particularly from the cyclopropane ring, makes it a subject for studying the reactivity and stability of strained molecular frameworks. acs.org Investigations into its reactions, such as acid-catalyzed rearrangements, provide insights into how molecules behave under strain and the mechanisms involved in relieving that strain. acs.org

Carbocation Chemistry and Rearrangements: this compound and its derivatives are involved in complex carbocation rearrangements, offering opportunities to study the nature and behavior of these transient species. The Wagner-Meerwein rearrangement, a classic example of carbocation chemistry, is relevant to the transformations involving norbornane-type systems present in this compound. ebay.com

Biosynthesis Studies: As a naturally occurring monoterpene, this compound is a target for studying biosynthetic pathways. Research into the enzymes responsible for its formation, such as this compound synthase, helps to understand how complex cyclic structures are constructed in nature from simpler precursors like geranyl pyrophosphate. mdpi.comresearchgate.net Recent studies have explored the heterologous synthesis of this compound in microorganisms like E. coli to understand and potentially optimize its biosynthesis. mdpi.comresearchgate.net

Structural Elucidation and Spectroscopy: The rigid and unique structure of this compound makes it an interesting case study for advanced spectroscopic techniques (e.g., NMR spectroscopy) used in structural elucidation. slideshare.net

Research findings related to this compound often involve detailed mechanistic studies and synthetic strategies. For example, studies on the acid-catalyzed cleavage of related northis compound systems provide insights into the regioselectivity and stereoselectivity of reactions involving these strained frameworks. acs.org The synthesis of this compound and its analogs continues to be an area of academic interest, pushing the boundaries of synthetic methodology.

The study of this compound contributes to the broader understanding of terpene chemistry, natural product biosynthesis, and the fundamental principles governing the structure, reactivity, and rearrangements of organic molecules, particularly those with complex and strained polycyclic skeletons.

Propiedades

IUPAC Name |

1,7,7-trimethyltricyclo[2.2.1.02,6]heptane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16/c1-9(2)6-4-7-8(5-6)10(7,9)3/h6-8H,4-5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRBYUSWBLVXTQN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2CC3C1(C3C2)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90858714 | |

| Record name | 1,7,7-Trimethyltricyclo[2.2.1.02,6]heptane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90858714 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 1,7,7-Trimethyltricyclo[2.2.1.02,6]heptane | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0038121 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Boiling Point |

152.00 to 153.00 °C. @ 760.00 mm Hg | |

| Record name | 1,7,7-Trimethyltricyclo[2.2.1.02,6]heptane | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0038121 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

508-32-7 | |

| Record name | Tricyclene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=508-32-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tricyclene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000508327 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tricyclene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=86978 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Tricyclo[2.2.1.02,6]heptane, 1,7,7-trimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,7,7-Trimethyltricyclo[2.2.1.02,6]heptane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90858714 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,7,7-trimethyltricyclo[2.2.1.02,6]heptane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.349 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TRICYCLENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SA0ARA1GHB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 1,7,7-Trimethyltricyclo[2.2.1.02,6]heptane | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0038121 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

67 - 68 °C | |

| Record name | 1,7,7-Trimethyltricyclo[2.2.1.02,6]heptane | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0038121 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Natural Occurrence and Biosynthesis of Tricyclene

Distribution in Biological Systems

Tricyclene is found in nature, primarily as a component of the essential oils produced by various plant species. mdpi.com

Occurrence in Plant Essential Oils (e.g., Salvia aegyptiaca, Polyalthia suberosa, Elettaria cardamomum)

This compound has been identified in the essential oils of several plants, including Salvia aegyptiaca, Polyalthia suberosa, and Elettaria cardamomum. mdpi.com Research on the essential oil from the aerial parts of Salvia aegyptiaca grown in the Algerian pre-Sahara revealed this compound as a major constituent, present at a concentration of 22.9%. tandfonline.comtandfonline.comnih.govresearchgate.net This finding suggests that this specific accession of S. aegyptiaca represents a new chemotype, as this compound is typically absent in the volatile oils of other Salvia species. tandfonline.comtandfonline.comnih.gov In Polyalthia suberosa, this compound was detected in the twig essential oil at a concentration of 6.35%. nih.govresearchgate.netresearchgate.net

The presence and concentration of this compound in plant essential oils can vary depending on factors such as the plant species, the specific plant part analyzed, and geographical location.

Below is a summary of this compound occurrence in the mentioned plant species:

| Plant Species | Plant Part | This compound Concentration (%) | Reference |

| Salvia aegyptiaca | Aerial parts | 22.9 | tandfonline.comtandfonline.comnih.govresearchgate.net |

| Polyalthia suberosa | Twig | 6.35 | nih.govresearchgate.netresearchgate.net |

| Elettaria cardamomum | Not specified | Present | mdpi.com |

Role in Terpenoid Chemical Space

This compound is a monoterpene, a class of C10 terpenoids. mdpi.com Terpenoids are a vast group of natural products derived from isoprene units and play diverse roles in biological systems. nih.govkegg.jp Monoterpenes, including this compound, are notable for their widespread use in various industries. mdpi.com The structural complexity of terpenoids, such as the tricyclic structure of this compound, arises from the enzymatic cyclization and modification of linear prenyl diphosphate precursors. nih.govwikidata.orguni.lunih.gov

Biosynthetic Pathways and Precursors

The biosynthesis of this compound, like other terpenoids, begins with the formation of the central five-carbon building blocks: isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). mdpi.comnih.govkegg.jpwikipedia.orgresearchgate.netechelon-inc.comnih.gov These precursors are synthesized via two distinct metabolic routes. nih.govkegg.jp

Mevalonate (MVA) Pathway as a Precursor Source (e.g., Isopentenyl pyrophosphate (IPP), Dimethylallyl pyrophosphate (DMAPP))

The mevalonate (MVA) pathway is one of the primary biosynthetic routes leading to the formation of IPP and DMAPP. mdpi.comnih.govkegg.jpwikipedia.orgresearchgate.netechelon-inc.comnih.gov This pathway is typically found in eukaryotes, including fungi and animals, and is localized in the cytoplasm and mitochondria of plants. mdpi.comkegg.jpwikipedia.orgresearchgate.net The MVA pathway initiates with acetyl-CoA and proceeds through a series of enzymatic reactions, including the formation of mevalonate, ultimately yielding IPP and its isomer, DMAPP. wikipedia.orgnih.govontosight.aiscielo.br These activated isoprene units are then available for the synthesis of higher terpenoids. kegg.jpnih.govwikipedia.orgontosight.ai

Methylerythritol Phosphate (MEP) Pathway as a Precursor Source

The methylerythritol phosphate (MEP) pathway represents an alternative route for the biosynthesis of IPP and DMAPP. mdpi.comnih.govkegg.jpwikipedia.orgresearchgate.netechelon-inc.comnih.gov This pathway is commonly found in bacteria and in the plastids of higher plants. mdpi.comnih.govkegg.jpwikipedia.org In plants, the MEP pathway operating within plastids is responsible for the production of precursors for monoterpenes and diterpenes found in essential oils, while the cytosolic MVA pathway supplies precursors for triterpenes, sterols, and most sesquiterpenes. nih.govkegg.jp

Geranyl Diphosphate (GPP) as a Direct Precursor for Monoterpenoids

Geranyl diphosphate (GPP) is the direct ten-carbon precursor specifically utilized in the biosynthesis of monoterpenes, including this compound. mdpi.comnih.govresearchgate.netmdpi.comresearchgate.netnih.govoup.compnas.orggoogle.com GPP is formed by the condensation of one molecule of IPP and one molecule of DMAPP, a reaction catalyzed by the enzyme geranyl diphosphate synthase (GPPS). mdpi.comresearchgate.netmdpi.comresearchgate.netnih.govoup.compnas.orggoogle.com In plant cells, GPP synthesis primarily occurs in the plastids. mdpi.comnih.govoup.com Subsequently, GPP is converted into specific monoterpenes, such as this compound, through the action of dedicated terpene synthases (TS). mdpi.comresearchgate.netresearchgate.netresearchgate.net Research has demonstrated the successful synthesis of this compound in E. coli by introducing the heterologous MVA pathway along with GPPS from Abies grandis and this compound synthase from Nicotiana sylvestris. mdpi.comresearchgate.netresearchgate.netsciprofiles.com

Enzymatic Mechanisms in this compound Formation

The formation of this compound from its acyclic precursor, geranyl diphosphate (GPP), is catalyzed by a class of enzymes known as terpene synthases, specifically this compound synthase.

This compound Synthase (TS) Catalysis (e.g., Nicotiana sylvestris TS)

This compound synthase (EC 4.2.3.105) is the enzyme directly responsible for the cyclization of geranyl diphosphate to form this compound. wikipedia.orggenome.jpenzyme-database.org This reaction involves a complex series of steps including ionization of the geranyl diphosphate substrate, isomerization, and cyclization to yield the tricyclic structure of this compound.

Studies involving this compound synthase from Solanum lycopersicum (tomato) have shown that this enzyme can produce a mixture of monoterpenes, including this compound, camphene, beta-myrcene, and limonene. wikipedia.orggenome.jpenzyme-database.orgqmul.ac.uk This highlights the multi-product nature that can be associated with some terpene synthases, where a single enzyme can catalyze the formation of multiple cyclic products from the same acyclic precursor.

Research into heterologous biosynthesis has utilized this compound synthase from Nicotiana sylvestris (tobacco). Specifically, the Nicotiana sylvestris this compound synthase (TS) with accession number XP_009791411 has been successfully employed for this compound production in Escherichia coli. doaj.orgmdpi.comresearchgate.net This indicates that the catalytic activity of Nicotiana sylvestris TS is effective in converting the isoprenoid precursor to this compound in a non-native biological system.

Geranyl Diphosphate Synthase (GPPS) Activity (e.g., Abies grandis GPPS)

Geranyl diphosphate (GPP), the direct precursor for this compound biosynthesis, is synthesized by geranyl diphosphate synthase (GPPS, EC 2.5.1.1). wikipedia.org GPPS catalyzes the head-to-tail condensation of isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), which are the universal five-carbon building blocks of isoprenoids, to form the ten-carbon geranyl diphosphate. wikipedia.org

In the context of heterologous this compound biosynthesis in Escherichia coli, the geranyl diphosphate synthase from Abies grandis (grand fir) has been frequently used. doaj.orgmdpi.comresearchgate.net Abies grandis is known to produce various monoterpenoids, and its GPPS provides the necessary GPP substrate for downstream terpene synthases, including those engineered to produce this compound. qmul.ac.ukexpasy.org

Stereochemical Control and Regioselectivity in Enzymatic Biosynthesis

The enzymatic biosynthesis of terpenes, including this compound, is characterized by high levels of stereochemical control and regioselectivity. cardiff.ac.uk Terpene synthases guide the cyclization of linear or allylic diphosphate substrates through specific reaction intermediates and transition states, leading to the formation of products with defined stereochemistry and connectivity. cardiff.ac.ukox.ac.ukfrontiersin.orgresearchgate.netyoutube.comdurgapurgovtcollege.ac.in

In the case of this compound synthase, the enzyme precisely controls the cyclization of GPP to form the specific tricyclo[2.2.1.02,6]heptane ring system with the correct placement of methyl groups. This involves the controlled ionization of the diphosphate group from GPP, followed by a series of carbocation rearrangements and a final cyclization step, all orchestrated within the enzyme's active site to ensure the formation of the correct stereoisomer of this compound.

Cofactor Requirements for this compound Synthase (e.g., Mg2+, Mn2+)

Terpene synthases, including monoterpene synthases like this compound synthase, are metalloenzymes that require divalent metal cations for their catalytic activity. cardiff.ac.ukscienceopen.com The most commonly required cofactors are magnesium ions (Mg2+) and manganese ions (Mn2+). cardiff.ac.ukscienceopen.com These metal ions play crucial roles in coordinating the diphosphate group of the substrate, facilitating its ionization to generate the highly reactive carbocation intermediate that initiates the cyclization cascade.

While both Mg2+ and Mn2+ can often function as cofactors, the specific metal ion can influence enzyme activity and, in some cases, the product spectrum. For instance, some Artemisia annua monoterpene synthases showed higher activity with Mg2+ compared to Mn2+, and the presence of Mn2+ could lead to the formation of different products. scienceopen.com Although specific cofactor requirements for Nicotiana sylvestris this compound synthase were not detailed in the search results, related monoterpene synthases from Abies grandis have been shown to require Mn2+ and K+ for optimal activity, with Mg2+ being less effective for certain enzymes. kegg.jpgenome.jp This suggests that the specific metal ion preference can vary among different terpene synthases.

Heterologous Biosynthesis and Metabolic Engineering

The production of natural products like this compound through traditional extraction methods can be inefficient and resource-intensive. Heterologous biosynthesis in microbial hosts offers a promising alternative for sustainable and scalable production.

Microbial Hosts for this compound Production (e.g., E. coli systems)

Metabolic engineering has enabled the successful heterologous biosynthesis of this compound in microbial hosts, particularly in Escherichia coli. doaj.orgmdpi.comresearchgate.net E. coli is a favored host organism for metabolic engineering due to its rapid growth rate, well-characterized genetics and metabolism, ease of genetic manipulation, and established fermentation processes. mdpi.comresearchgate.net

To achieve this compound production in E. coli, the heterologous mevalonate (MVA) pathway, which provides the isoprenoid precursors IPP and DMAPP, is typically introduced or enhanced. mdpi.com Subsequently, genes encoding geranyl diphosphate synthase (GPPS) and this compound synthase (TS) are co-expressed in the engineered E. coli strains. doaj.orgmdpi.comresearchgate.net Studies have demonstrated the feasibility of this approach using Abies grandis GPPS and Nicotiana sylvestris TS. doaj.orgmdpi.comresearchgate.net

Research efforts have focused on optimizing this compound production in E. coli by addressing factors such as gene expression levels, protein solubility, and fermentation conditions. For example, increasing the copy number of the TS-coding gene has been shown to improve this compound titers. mdpi.comresearchgate.net Furthermore, optimizing the induction temperature and truncating the N-terminal region of the this compound synthase have been found to enhance protein solubility and significantly increase this compound production. mdpi.comresearchgate.netresearchgate.net

The following table summarizes some reported this compound titers achieved in engineered E. coli strains:

| E. coli Strain Modification | This compound Titer (mg/L) | Source |

| Wild-type Nicotiana sylvestris TS | 0.060 | mdpi.comresearchgate.net |

| Increased copy number of TS gene | 0.103 | mdpi.comresearchgate.net |

| Optimal N-terminal truncation of TS (e.g., 1411(44)) | 47.671 | researchgate.netresearchgate.net |

These findings demonstrate the significant potential of using metabolically engineered E. coli for the efficient and high-yield production of this compound.

Compound and Enzyme Information

| Name | PubChem CID | EC Number |

| This compound | 79035 | N/A |

| Geranyl Diphosphate | 445995 | N/A |

| This compound Synthase | N/A | EC 4.2.3.105 |

| Geranyl Diphosphate Synthase | N/A | EC 2.5.1.1 |

Optimization Strategies for Enhanced Titer (e.g., N-terminal truncation of TS)

One effective strategy for improving this compound production is the optimization of the this compound synthase enzyme itself. Research has shown that the N-terminal region of plant terpene synthases can contain transit peptides that are involved in localization within the plant cell. mdpi.comresearchgate.net Truncating these N-terminal regions can improve protein expression and solubility in heterologous hosts like E. coli, without negatively impacting enzyme activity. mdpi.comresearchgate.netresearchgate.net

Studies involving the truncation of the N-terminal random coil region of Nicotiana sylvestris this compound synthase (TS) XP_009791411 have demonstrated significant improvements in this compound titer. mdpi.comresearchgate.netresearchgate.net For instance, truncating 44 amino acids from the N-terminal of TS 1411 resulted in a remarkable 794.5-fold increase in this compound titer, from an initial 0.060 mg/L to 47.671 mg/L in shake-flask fermentation at 30 °C. mdpi.comresearchgate.netresearchgate.net This highlights the importance of optimizing enzyme expression and solubility for enhanced production. SDS-PAGE analysis confirmed that N-terminal truncation improved TS solubility, which correlated with increased this compound production levels. mdpi.comresearchgate.netresearchgate.net

Other optimization strategies for enhancing this compound titer include increasing the copy number of the TS-coding gene and optimizing culture conditions such as induction temperature. mdpi.comresearchgate.net Increasing the gene copy number of TS has been shown to improve this compound titer, indicating that TS can be a rate-limiting step in the biosynthetic pathway. mdpi.com Lowering induction temperature has also been found to reduce the formation of inclusion bodies in E. coli, thereby increasing the production of soluble and active enzyme. mdpi.comresearchgate.netresearchgate.net

Here is a table summarizing the effect of different optimization strategies on this compound titer:

| Strategy | Initial Titer (mg/L) | Optimized Titer (mg/L) | Improvement Fold | Reference |

| Shake-flask fermentation at 30 °C | 0.060 | - | - | mdpi.comresearchgate.net |

| Increasing TS gene copy number | 0.060 | 0.103 | ~1.7 | mdpi.comresearchgate.net |

| N-terminal truncation of TS XP_009791411 | 0.060 | 47.671 | ~794.5 | mdpi.comresearchgate.netresearchgate.net |

Pathway Modulation for Specific Product Ratios (e.g., by-products like α-pinene, β-pinene)

Terpene synthases can often produce multiple products from a single substrate, leading to the formation of by-products in addition to the desired compound. wikipedia.orgrsc.org In the case of this compound biosynthesis from GPP, common by-products can include other monoterpenes such as α-pinene, β-pinene, camphene, sabinene, and limonene. mdpi.comwikipedia.org

Controlling the product spectrum and improving the ratio of the target product (this compound) relative to by-products is crucial for efficient and economically viable production. While the provided search results primarily focus on enhancing this compound titer through enzyme optimization, they also note that strategies like N-terminal truncation of TS can lead to increased titers of byproducts, including α-pinene and β-pinene, alongside the increase in this compound. mdpi.com

The ability of terpene synthases to form multiple products is believed to be due to their capacity to stabilize various conformations of reactive carbocationic intermediates formed during the cyclization process. rsc.org Understanding the structure-function relationship of terpene synthases is essential for deciphering the mechanisms that control product distribution. rsc.org Although detailed structural information for multiproduct terpene synthases is sometimes limited, research into catalytic motifs and protein engineering strategies, such as directed evolution and site-directed mutagenesis, can help in modulating enzyme activity and specificity to favor the production of a desired terpene product over others. acs.orgnih.gov

While the search results highlight the co-production of by-products, specific detailed research findings on pathway modulation strategies explicitly designed to alter the ratio of this compound to by-products like α-pinene and β-pinene were not extensively detailed within the provided snippets. However, the general principle of modulating terpene synthase activity or engineering the metabolic pathway to channel flux towards a specific product is a recognized approach in metabolic engineering for terpenoid production. nih.govresearchgate.net This could involve modifying the active site of the enzyme, altering substrate availability, or compartmentalizing the pathway. acs.orgresearchgate.net

Reactivity and Reaction Mechanisms of Tricyclene

Isomerization Reactions and Rearrangements

Tricyclene is often involved in isomerization pathways with other monoterpenes, notably α-pinene and camphene. These rearrangements are frequently catalyzed by acids and proceed through carbocationic intermediates.

Acid-Catalyzed Rearrangements (e.g., α-pinene to camphene and this compound)

Acid catalysts are well-known to facilitate the isomerization of α-pinene, leading to a mixture of products including camphene and this compound. conicet.gov.argoogle.commdpi.comcdnsciencepub.comubbcluj.rogoogle.commdpi.comresearchgate.netnjfu.edu.cnnih.gov This reaction typically proceeds through the protonation of the α-pinene double bond, generating a pinanyl cation. mdpi.commdpi.com This carbocation can then undergo rearrangements to form bicyclic products like camphene, this compound, and bornylene, or undergo ring opening to yield monocyclic compounds such as limonene, terpinolene, α- and γ-terpinene. conicet.gov.armdpi.comcdnsciencepub.com

The acidity of the catalyst significantly influences the product distribution. conicet.gov.armdpi.comcdnsciencepub.com Strong acid catalysts tend to favor the formation of monocyclic compounds via ring-opening pathways, while weaker acid sites can be more selective for bicyclic products like camphene. conicet.gov.arcdnsciencepub.com this compound is often formed alongside camphene in these acid-catalyzed isomerizations of α-pinene. google.comgoogle.comnjfu.edu.cn The proportion of this compound formed can depend on the reaction temperature, with higher temperatures potentially leading to a higher percentage of this compound in the mixture. google.comgoogle.com Interestingly, the isomerization is reversible, and a product mixture with a high this compound content subjected to the same isomerization conditions can reach a similar equilibrium as when starting from α-pinene. google.comgoogle.com

Catalysts studied for this isomerization include sulfated zirconia, zeolites, acid-activated clays, ion exchange resins, heteropoly acids, and alumina. conicet.gov.armdpi.comcdnsciencepub.comresearchgate.netnjfu.edu.cnnih.gov The activity and selectivity are influenced by factors such as the concentration and strength of Brønsted and Lewis acid sites on the catalyst surface. conicet.gov.arcdnsciencepub.com

Mechanistic Insights into Carbocationic Rearrangements (e.g., norbornyl carbonium ion intermediates, protonated cyclopropanes)

The acid-catalyzed rearrangements of terpenes like α-pinene and this compound involve complex carbocationic intermediates. The norbornyl cation system is a well-studied example relevant to these rearrangements. The 2-norbornyl cation, a key intermediate in the isomerization of related bicyclic systems, has been a subject of extensive debate regarding its structure, with evidence supporting a non-classical, delocalized structure involving a three-center two-electron bond, sometimes described as a corner-protonated northis compound or a protonated cyclopropane. cdnsciencepub.comwikipedia.orgresearchgate.neturegina.caacs.org

In the context of this compound and its isomers, rearrangements often proceed through Wagner-Meerwein shifts and hydride shifts involving transient carbocations. cdnsciencepub.commsu.edu The formation of this compound from carbocationic intermediates, such as those derived from α-pinene, can involve specific rearrangement pathways. While a detailed mechanism for the direct formation of this compound from a simple pinanyl cation via a single step might not be explicitly detailed in the provided snippets, the general principles of carbocation rearrangements involving Wagner-Meerwein shifts and potential protonated cyclopropane-like transition states or intermediates are applicable to the interconversion of these strained bicyclic and tricyclic systems. cdnsciencepub.comwikipedia.orgresearchgate.neturegina.caacs.orgmsu.edu

Computational studies have explored the nature of these carbocations and the energy barriers associated with their rearrangements. cdnsciencepub.comuregina.caacs.org The stability and reactivity of these intermediates are influenced by factors such as ring strain, steric effects, and the degree of charge delocalization. cdnsciencepub.comuregina.ca

Photochemical Reactions and Radical Cation Chemistry

This compound's strained cyclopropane ring also makes it susceptible to reactions initiated by light, involving the formation of radical cations.

Photoinduced Electron Transfer Processes

Photoinduced electron transfer (PET) is a process where an electron is transferred from one molecule to another upon photoexcitation of one of the molecules. cdnsciencepub.comdal.canumberanalytics.comchemrxiv.orgiciq.esrsc.orgdal.ca This process can lead to the formation of radical ions, including radical cations. numberanalytics.comwustl.edu The reactivity of this compound radical cation has been studied, often generated by single electron transfer to a photoexcited electron acceptor like 1,4-dicyanobenzene. cdnsciencepub.comdal.ca

In these photo-NOCAS (Nucleophile-Olefin Combination, Aromatic Substitution) reactions, the radical cation of this compound is formed and can subsequently react with nucleophiles. cdnsciencepub.comdal.ca The formation and reactivity of these radical cations are influenced by the reaction medium and the presence of other species. cdnsciencepub.comwustl.edu

Radical Cation Cleavage Mechanisms (e.g., cyclobutane ring cleavage in related terpenes)

Radical cations can undergo fragmentation reactions, including the cleavage of carbon-carbon bonds. numberanalytics.comcmu.edu In related monoterpenes like α- and β-pinene, the radical cations formed via photoinduced electron transfer undergo cleavage of their cyclobutane rings, leading to distonic radical cations. cdnsciencepub.comdal.ca These distonic radical cations possess both a positive charge and a radical center, and their subsequent reactions dictate the product outcome. cdnsciencepub.com

The radical cation of this compound, however, exhibits different fragmentation behavior compared to the pinene radical cations. cdnsciencepub.comdal.ca While the pinene radical cations undergo irreversible cyclobutane ring cleavage, the radical cation of this compound is described as relatively stable, and evidence for its ring-opening to a distonic radical cation analogous to those from pinene was not found in one study. dal.ca Instead, the radical cation of this compound undergoes nucleophile-assisted cleavage of its three-membered ring, leading to the formation of adducts. cdnsciencepub.comdal.ca The regio- and stereochemistry of these adducts provide insights into the mechanism of this nucleophile-assisted ring opening. cdnsciencepub.com This highlights a key difference in the radical cation chemistry of this compound compared to its bicyclic isomers, where the strained cyclopropane ring undergoes a distinct cleavage pathway.

Here is a summary of some key reactions and conditions:

| Reactant | Catalyst/Conditions | Major Products | Minor Products | References |

| α-Pinene | Acid catalysts (e.g., sulfated zirconia, zeolites, alumina) | Camphene, this compound, Bornylene | Limonene, Terpinolene, α/γ-Terpinene, p-Cymene | conicet.gov.armdpi.comcdnsciencepub.comgoogle.commdpi.comresearchgate.netnjfu.edu.cnnih.gov |

| This compound | Acid catalysts | Camphene | Isomeric products | google.comgoogle.com |

| This compound | Photoinduced electron transfer (e.g., with 1,4-dicyanobenzene and nucleophiles) | Nucleophile adducts from ring opening | - | cdnsciencepub.comdal.ca |

Formation of Nucleophile-Olefin Combination, Aromatic Substitution (NOCAS) Adducts

This compound has been shown to participate in photochemical nucleophile-olefin combination, aromatic substitution (photo-NOCAS) reactions. dal.cajst.go.jpcdnsciencepub.comresearchgate.net These reactions typically involve photo-induced electron transfer from the alkene (or cyclopropane in this case) to an electron acceptor, such as 1,4-dicyanobenzene. dal.cacdnsciencepub.com The resulting radical cation of this compound is then susceptible to nucleophilic attack and subsequent reactions, leading to the formation of 1:1:1 adducts involving the nucleophile, the this compound skeleton, and the aromatic sensitizer. cdnsciencepub.com

Studies on the photo-NOCAS reaction of this compound with 1,4-dicyanobenzene in methanol-acetonitrile solutions have shown the formation of adducts resulting from the nucleophilic opening of the three-membered ring in the this compound radical cation. dal.cacdnsciencepub.com The radical cation of this compound is reported to be relatively stable, and the nucleophilic opening of the cyclopropane ring has been observed. dal.ca The regio- and stereochemistry of the resulting adducts, along with the nucleophile selectivity, suggest a mechanism involving nucleophile-assisted cleavage of the radical cation. cdnsciencepub.com

Electrophilic Reactivity of the Cyclopropane Motif

The cyclopropane ring within the this compound structure exhibits significant electrophilic reactivity due to its inherent strain and the unique bonding characteristics of three-membered rings. Electrophilic attack on cyclopropanes typically leads to ring opening, a process that releases strain energy and drives the reaction. cdnsciencepub.comnih.gov

Electrophilic Cleavage of Cyclopropane Rings

Electrophilic cleavage of cyclopropane rings can proceed via different mechanisms, often involving the interaction of an electrophile with the strained carbon-carbon single bond. cdnsciencepub.com Two conceptual mechanisms for this interaction are edge-on attack and corner or end-on attack. cdnsciencepub.com Edge-on attack, where the electrophile approaches in the plane of the cyclopropane ring, is expected to maximize orbital interaction and can lead to retention of configuration at the carbon atom forming the new bond with the electrophile. cdnsciencepub.com Corner or end-on attack, where the electrophile approaches along an extended axis joining two carbon atoms of the ring, can result in inversion of configuration at the carbon atom forming the new bond with the electrophile. cdnsciencepub.com

The stereochemistry of the products formed from electrophilic cleavage of cyclopropane-containing systems, such as northis compound derivatives, has been a subject of study to understand the mode of electrophile interaction with the strained bond. cdnsciencepub.comcdnsciencepub.comdatapdf.com While studies on this compound itself are less extensively detailed in the provided snippets regarding specific electrophilic cleavage mechanisms, the principles established for other strained cyclopropanes are relevant. For instance, acid-catalyzed cleavage of 1-methylnorthis compound, a related tricyclic system, involves electrophilic attack and ring opening. acs.org

Influence of Solvents and Reagents on Reaction Outcomes

The outcome of electrophilic reactions, including the cleavage of cyclopropane rings, can be significantly influenced by the choice of solvent and reagents. The polarity and nucleophilicity of the solvent can affect the stability of intermediates (such as carbocations) and the course of nucleophilic attack following electrophilic activation. nih.govlibretexts.org For example, in the ring-opening hydroarylation of monosubstituted cyclopropanes, the use of hexafluoroisopropanol (HFIP) as a solvent was found to enable the transformation, suggesting a role for the solvent in assisting protonation and inducing ring opening. nih.gov

The nature of the electrophilic reagent also dictates the initial interaction and the subsequent reaction pathway. Different electrophiles will have varying affinities for the electron density in the cyclopropane ring and can lead to different intermediates and product distributions. While specific data on the influence of solvents and reagents on this compound's electrophilic cleavage is not extensively detailed in the provided snippets, the general principles of solvent and reagent effects in electrophilic cyclopropane chemistry are applicable.

Reaction Kinetics and Mechanistic Studies

Investigating the kinetics and mechanism of reactions involving this compound provides fundamental insights into its reactivity and the factors that control reaction rates and pathways. Chemical kinetics is the study of reaction rates and the factors that influence them, while mechanistic studies aim to elucidate the step-by-step process by which a reaction occurs. libretexts.orgwikipedia.org

Determination of Reaction Rate Laws and Rate-Determining Steps

While specific rate laws and rate-determining steps for this compound reactions are not detailed in the provided search results, the general principles of chemical kinetics apply. Studies on the kinetics of monoterpene isomerization, which can involve the formation of this compound as a product or intermediate, utilize kinetic models to estimate reaction rate constants and understand the reaction network. tandfonline.com

Computational Elucidation of Reaction Mechanisms

Computational chemistry, including methods like Density Functional Theory (DFT) and quantum chemistry calculations, plays a crucial role in understanding the intricate reaction mechanisms of organic compounds like this compound uni.lu. These methods allow researchers to model molecular behavior, predict chemical properties, and delineate reaction pathways by examining the potential energy surfaces of reaction complexes. nextmol.comsmu.edu By calculating the energies of starting materials, transition states, and products, computational studies provide insights into the energetics involved along a reaction path. smu.edu

The application of computational methods to this compound's reactivity has helped to unravel complex transformations. For instance, computational studies have been employed to investigate potential mechanisms involving this compound as an intermediate or product. One such area is the study of carbocation rearrangements in related systems, where this compound formation from a carbocation intermediate has been explored computationally. acs.org While this compound itself might not always be the final observed product, computational analysis of transition states leading to its formation can provide valuable information about competing reaction pathways and their relative energy barriers. acs.org

Density Functional Theory (DFT) is a particularly popular and versatile method in computational chemistry for investigating electronic structure and predicting chemical reactivity. nextmol.comwikipedia.org DFT calculations can be used to map entire reaction paths and determine optimal pathways by comparing calculated rate constants from transition-state theory. nih.gov These studies often involve analyzing the changes in the reaction complex along the reaction path, identifying key transition states, and calculating activation energies. smu.edu

Computational studies can also provide detailed research findings, including the relative energies of different intermediates and transition states. For example, in the context of carbocation rearrangements, computational analysis can compare the stability of different carbocation structures and the energy barriers for various shifts (e.g., hydride shifts or methyl shifts) that could lead to rearranged products or the formation of a this compound intermediate. acs.org Data from these calculations can be presented in tables to show the relative energies and activation barriers of different steps in a proposed mechanism.

Furthermore, computational methods allow for the analysis of the electronic structure of transition states, providing insights into the bond breaking and formation processes. smu.eduresearchgate.net Concepts like frontier molecular orbitals (HOMO and LUMO) can be used to predict chemical reactivity and understand why certain reactions occur. researchgate.net

While specific detailed data tables solely focused on the computational elucidation of this compound's own reactions were not extensively found in the immediate search results, the principles and techniques described are directly applicable to studying this compound's reactivity. Computational studies on related bicyclic and tricyclic systems, such as borneol and isobornyl chloride rearrangements, demonstrate the power of these methods in understanding complex rearrangements and potential this compound involvement. acs.org

Computational studies can help rationalize experimental observations and identify improved strategies for synthesis or transformation of this compound or related compounds. jstar-research.com They provide a powerful complement to experimental work, offering a molecular-level understanding of reaction mechanisms that may be difficult to obtain through experiments alone.

Example Data Representation (Illustrative based on typical computational studies):

While specific data for this compound's direct reactions were not found, the following table structure illustrates how computational data on reaction pathways and energy barriers is typically presented. This hypothetical data is based on the types of values and intermediates discussed in computational studies of similar systems.

| Pathway Step | Description | Calculated Energy (kcal/mol) Relative to Reactants | Calculated Activation Barrier (kcal/mol) |

| Reactants | This compound + Reagent | 0.0 | - |

| Transition State 1 | Rate-determining step transition state | 25.5 | 25.5 |

| Intermediate A | Proposed reaction intermediate | 10.2 | - |

| Transition State 2 | Transition state from Intermediate A to Product | 18.7 | 8.5 |

| Product | Reaction Product | -5.1 | - |

Note: This table presents hypothetical data for illustrative purposes only, demonstrating how computational results on reaction energetics are typically organized.

Computational elucidation of reaction mechanisms involving this compound, whether as a reactant, intermediate, or product, relies on sophisticated quantum chemical calculations to map potential energy surfaces, identify transition states, and calculate energy barriers. These studies provide fundamental insights into the factors governing the reactivity and selectivity of this compound and related strained polycyclic hydrocarbons.

Theoretical and Computational Studies on Tricyclene

Quantum Chemical Investigations

Quantum chemistry employs the principles of quantum mechanics to study the electronic structure and properties of molecules. These calculations can provide detailed information about molecular geometries, energies, charge distributions, and reactivity.

Electronic Structure Calculations

Electronic structure calculations aim to determine the arrangement and energy of electrons within a molecule. Various levels of theory and basis sets are used depending on the desired accuracy and computational cost. For instance, the MPWB1K functional combined with the 6-311G(d,p) basis set is a computational level that has been utilized in theoretical studies of chemical reactions researchgate.netresearchgate.net. This level of theory and basis set combination is known to provide a balance between accuracy and computational efficiency for certain chemical systems nih.gov. While specific studies on tricyclene using exactly the MPWB1K/6-311G(d,p) level were not explicitly found in the search results, this level is representative of the types of ab initio or density functional theory (DFT) calculations used to investigate molecular electronic structure and reaction pathways in organic chemistry rsc.orgchemrxiv.org. Such calculations can provide insights into the relative electronic energies of different molecular conformations or intermediates in a reaction researchgate.net.

Molecular Orbital Analysis

Molecular orbital (MO) analysis is a key component of quantum chemical studies, providing insights into the distribution of electrons in molecular orbitals. Frontier molecular orbital (FMO) analysis, focusing on the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), is particularly useful for understanding chemical reactivity mdpi.comresearchgate.netrsc.org. The energies and shapes of the HOMO and LUMO can predict how a molecule will interact with other species, indicating potential sites for nucleophilic or electrophilic attack mdpi.comresearchgate.net. Ab initio molecular orbital calculations have been used to study the radical cations of monoterpenes, including this compound, to understand the distribution of positive charge and spin density, which is relevant to their reactivity cdnsciencepub.comgrafiati.com. These calculations can help explain observed reaction pathways, such as the cleavage of cyclobutane rings in radical cations cdnsciencepub.com.

Conformational Analysis and Energy Landscapes

Conformational analysis explores the different spatial arrangements (conformations) a molecule can adopt due to rotation around single bonds or other structural flexibilities. The energy landscape concept describes the potential energy of a molecule as a function of its geometry, revealing stable conformations (minima) and the energy barriers between them (transition states) researchgate.netubc.canih.govuri.edu. While direct studies on the conformational analysis and energy landscape specifically of neutral this compound were not detailed in the search results, the concept of conformational analysis is fundamental in theoretical chemistry and is applied to understand the preferred shapes and flexibilities of molecules upc.edu. Studies on related systems, such as the isomerization of alpha-pinene which can produce this compound as a byproduct, implicitly involve the exploration of energy landscapes and the identification of intermediate carbocations and transition states researchgate.netresearchgate.net. Conformational population analysis is a technique used to understand the distribution of molecules among different conformations at a given temperature upc.edu.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are computational methods that simulate the physical movements of atoms and molecules over time. By solving Newton's laws of motion for each atom, MD simulations can provide insights into the dynamic behavior of molecular systems, including conformational changes, interactions, and collisions mdpi.commdpi.com.

Dynamics of Molecular Clusters and Collision Processes

Molecular dynamics simulations are valuable for studying the behavior of molecular clusters and the processes that occur during collisions between them ucr.eduarxiv.orgmpg.de. These simulations can track how clusters form, grow, and interact, providing information about collision rates, energy transfer, and the formation of new species ucr.eduarxiv.org. While the search results did not provide specific MD studies focused on this compound clusters or their collisions, the principles and methods described for studying cluster-cluster collisions of other molecules, such as silicon or acid-base clusters, are applicable ucr.eduarxiv.org. These studies often investigate how collision energy is accommodated and how the structure and temperature of the clusters evolve post-collision ucr.edu. The dynamics of molecular clusters and collision processes are important in various fields, including atmospheric science and materials science ucr.eduarxiv.org.

Computation of Intermolecular Potentials

Intermolecular potentials describe the forces between molecules as a function of their distance and orientation wikipedia.orgethz.chresearchgate.net. Accurate intermolecular potentials are crucial for molecular dynamics simulations and other theoretical studies of condensed phases and molecular interactions. These potentials can be derived from experimental data or calculated using quantum chemical methods researchgate.netmolssi.org. The Mie potential, a generalized form of the Lennard-Jones potential, is a common type of intermolecular potential used in molecular modeling wikipedia.org. The computation of intermolecular potentials involves calculating the interaction energy between molecules at various distances and orientations researchgate.netmolssi.org. While specific intermolecular potentials for this compound were not found, the methods described for calculating potentials for other systems, such as water dimers or water-rare gas atom systems, illustrate the computational techniques used researchgate.netmolssi.org. These calculations often involve sophisticated quantum chemical methods to accurately capture the attractive and repulsive forces between molecules researchgate.net.

Density Functional Theory (DFT) Studies in Mechanistic Elucidation

DFT calculations are widely applied to study reaction mechanisms by providing insights into electronic states, structures, and energetics along a reaction pathway. sumitomo-chem.co.jpxjtlu.edu.cn This approach can help to elucidate complex transformations by characterizing transition states and mapping energy profiles. sumitomo-chem.co.jpwikipedia.orgchemguide.co.uksavemyexams.com

Transition State Characterization and Reaction Barrier Calculation

Transition states represent the highest energy points along a reaction coordinate and are crucial for understanding reaction rates and mechanisms. wikipedia.orgsavemyexams.comsavemyexams.comlibretexts.org DFT studies allow for the computational identification and characterization of these unstable structures. ims.ac.jpmit.edu By calculating the energy difference between the reactants and the transition state, the activation energy (reaction barrier) can be determined. wikipedia.orgsavemyexams.comsavemyexams.com This energy barrier is directly related to the reaction rate; a lower barrier corresponds to a faster reaction. wikipedia.org

Computational methods aim to find transition states between known reactants and products by optimizing the path connecting them. ims.ac.jp The activated complex, or transition state, exists for a very short time and corresponds to a specific configuration of atoms during a collision where bonds are partially broken and formed. savemyexams.comlibretexts.org DFT calculations can accurately reproduce spectroscopic parameters and are valuable for studying reaction mechanisms. sumitomo-chem.co.jp

Reaction Pathway Mapping and Energy Profiles

Mapping the reaction pathway involves identifying a series of intermediates and transition states as reactants transform into products. wikipedia.orgsavemyexams.com DFT calculations can be used to determine the energies of these species, allowing for the construction of an energy profile (also known as a reaction coordinate diagram). wikipedia.orgchemguide.co.uksavemyexams.com This diagram illustrates how the potential energy of the system changes along the reaction coordinate. wikipedia.orglibretexts.org

Energy profiles are essential for visualizing the energetic landscape of a reaction, showing the relative stability of reactants, products, intermediates, and the energy barriers associated with each step. wikipedia.orgchemguide.co.uksavemyexams.com For reactions involving intermediates, the energy profile will show energy wells corresponding to these transient species, connected by transition state peaks. wikipedia.orgchemguide.co.uk The height of the activation energy barrier for each step indicates its kinetic feasibility. wikipedia.org

Prediction of Reaction Outcomes and Stereoselectivity (e.g., cationic rearrangements)

Computational methods, including DFT, are increasingly used to predict the outcomes of organic reactions and their stereoselectivity. mdpi-res.comrsc.orgrsc.org This is particularly relevant for complex transformations such as cationic rearrangements, which are fundamental in the biosynthesis of many natural products, including terpenes. nih.govchemrxiv.orgbeilstein-journals.org

Cationic rearrangements often involve a series of cyclization, alkyl shift, hydride shift, and proton transfer reactions, leading to diverse molecular skeletons. chemrxiv.orgbeilstein-journals.org Computational studies can explore the potential energy surface for these rearrangements, identifying possible reaction pathways and the relative energies of different intermediates and transition states. nih.govbeilstein-journals.org By evaluating the energy barriers for competing pathways, computational chemistry can predict the favored reaction products and, in stereoselective reactions, the preferred stereoisomer. nih.govrsc.org

For instance, computational investigations of terpene cyclization reactions, which proceed via cationic intermediates and rearrangements, can elucidate complex mechanisms and predict product distributions. beilstein-journals.orgchemrxiv.org These studies can reveal unexpected dynamical behaviors of rearranging carbocations and provide insights into how Nature achieves specific transformations. beilstein-journals.org Computational tools can generate networks of possible mechanistic steps, trace plausible sequences, and calculate expected product distributions, aiding in the understanding and prediction of complex cationic rearrangement outcomes. nih.gov

Advanced Analytical Methodologies in Tricyclene Research

Spectroscopic Techniques for Structure Elucidation and Mechanistic Probes

Spectroscopic methods are fundamental in determining the molecular structure of tricyclene and understanding the mechanisms involved in its formation and reactions.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the detailed structural analysis of organic molecules like this compound. While the search results specifically mention 1H and 13C NMR spectra being available for this compound, indicating their use in its characterization, there is no specific information found regarding the application of advanced techniques such as 31P or 29Si-NMR for this compound derivatization in the provided search snippets. nih.govnih.gov However, NMR spectroscopy in general is an indispensable part of current research for describing the structure and dynamics of various molecular systems. cas.cz Advanced solid-state NMR experiments can provide detailed structural and dynamic information for organic and inorganic solids, sometimes comparable to X-ray diffraction techniques. cas.cz 1H NMR spectroscopy has also been used to detect processes like the hydrogenation of related compounds such as northis compound. iciq.es

Mass Spectrometry for Molecular Characterization

Mass Spectrometry (MS), particularly when coupled with gas chromatography (GC-MS), is extensively used for the identification and characterization of this compound, especially in the context of its biosynthesis. GC-MS allows for the separation of components in a mixture followed by their fragmentation and detection based on their mass-to-charge ratio, providing a unique spectral fingerprint for identification.

Research on the biosynthesis of this compound in E. coli utilized GC-MS to characterize the synthesized compound. The identity of this compound was confirmed by comparing the mass spectrum and retention time of the main peak in the sample with those of a this compound standard. mdpi.comresearchgate.net The mass spectrum of this compound shows a molecular ion at 136.1 m/z, consistent with its molecular formula C10H16. nih.govmdpi.comuni.lu Other abundant ions in the experimental samples matched those of the this compound standard, further validating the identification. mdpi.com GC-MS has also been applied to analyze monoterpene synthase assay products in studies involving the induction of volatile terpene biosynthesis in Norway spruce, where this compound was identified as one of the products. nih.gov

A representative GC-MS data snippet for this compound (CID 79035) from a library shows the following characteristics:

| NIST Number | Library | Total Peaks | m/z Top Peak | m/z 2nd Highest | m/z 3rd Highest |

| 118905 | Main library | 79 | 93 | 91 | - |

X-ray Diffraction for Solid-State Structure Determination

X-ray Diffraction (XRD) is a technique primarily used to determine the atomic and molecular structure of crystalline materials. By analyzing the diffraction pattern produced when X-rays interact with a crystal lattice, the three-dimensional arrangement of atoms within the crystal can be determined. wikipedia.orguni-jena.de

While direct information on the X-ray diffraction of this compound itself was not prominently found in the search results, XRD is a standard method for solid-state structure determination and is often used in conjunction with other techniques like NMR for complete structural elucidation, particularly for crystalline compounds. cas.czuni-jena.de One search result mentions the crystallization and preliminary X-ray diffraction study of an enzyme, 1,3,8-trihydroxynaphthalene reductase, in the presence of an inhibitor called tricyclazole, highlighting the application of this technique in related biochemical studies involving tricyclic compounds. nih.gov Another mentions X-ray methods for elucidating the structures of molecules and solids, including single-crystal XRD for unknown compounds and powder XRD for quality inspection of known reaction products. uni-jena.de Extended X-Ray Absorption Fine Structure (EXAFS), a related technique, was mentioned in the context of studies involving a 4-(Difluoroiodo)this compound derivative. le.ac.uk

Chromatographic Separation and Purity Assessment

Chromatographic techniques are essential for separating this compound from complex mixtures and assessing its purity, particularly in the context of biosynthesis and synthetic production.

Gas Chromatography (GC) Applications in Biosynthesis Product Analysis

Gas Chromatography (GC) is widely used for the analysis of volatile compounds like this compound. In biosynthesis studies, GC is crucial for separating and quantifying the various terpene products formed by enzymatic reactions. As highlighted in section 6.1.2, GC is frequently coupled with MS (GC-MS) for the identification of biosynthesis products. mdpi.comnih.govthegoodscentscompany.comresearchgate.net

Studies on the biosynthesis of this compound in E. coli utilized GC-MS to analyze the fermentation products and confirm the presence of this compound. mdpi.comresearchgate.net GC analysis has also been used to study the volatile components of plant resins containing this compound, such as Sciadopitys verticillata, where this compound was identified as one of the major compounds. researchgate.net GC data of monoterpenes can be useful for confirming and predicting biosynthetic relationships between them. diva-portal.org

High-Performance Liquid Chromatography (HPLC) for Mixture Separation

High-Performance Liquid Chromatography (HPLC) is another vital chromatographic technique used for separating and purifying compounds in a mixture. While GC is often preferred for highly volatile compounds like this compound, HPLC is valuable for separating less volatile derivatives or for purifying this compound from complex synthetic reaction mixtures or biological extracts where GC might not be suitable or sufficient.

Although specific examples of HPLC directly applied to this compound separation were not extensively detailed in the provided search results, HPLC is a standard method for separating organic compounds and assessing purity in synthesis products. researchgate.netresolvemass.cagoogle.comamericanpharmaceuticalreview.com HPLC is widely used in the analysis and purification of organic compounds, including those from synthesis processes. resolvemass.cagoogle.com It is particularly useful for separating structurally similar compounds and monitoring the progress of synthesis reactions. resolvemass.cagoogle.com While RP-HPLC is a common mode, its utility can be limited for molecules reactive to certain mobile phase components. americanpharmaceuticalreview.com However, it remains a key technique for achieving high purity in synthesized products. google.com One search result mentions HPLC in the context of separating various compounds including this compound, alpha-thujene, and alpha-pinene, suggesting its potential application for separating this compound from mixtures with other terpenes. sigmaaldrich.com

Chiral Analysis for Enantiomeric Purity Assessment

Chiral analysis of this compound primarily focuses on separating and quantifying its individual enantiomers to determine their relative proportions and, subsequently, the enantiomeric excess (ee) unacademy.comwikipedia.org. Enantiomeric excess is a measure of how much of one enantiomer is present in excess of the racemic mixture unacademy.comwikipedia.org. A racemic mixture contains equal amounts of both enantiomers and has an ee of 0%, while a pure enantiomer has an ee of 100% unacademy.comwikipedia.org.

Gas Chromatography (GC) is a widely used and effective technique for the chiral separation of volatile compounds like this compound gcms.czgcms.czresearchgate.net. This is achieved by employing chiral stationary phases (CSPs) in capillary GC columns gcms.czgcms.czeijppr.comresearchgate.net. These CSPs are designed to interact differently with each enantiomer, leading to their separation based on differential retention times as they pass through the column gcms.czeijppr.com.

Cyclodextrin-based stationary phases are particularly common and effective for the chiral separation of monoterpenes, including this compound gcms.czgcms.czresearchgate.netelementlabsolutions.com. These cyclic oligosaccharides create a chiral environment that allows for the formation of transient diastereomeric complexes with the enantiomers, resulting in their separation gcms.czeijppr.com. Different types of derivatized cyclodextrins, such as permethylated beta-cyclodextrin, Cyclodex-B, and Cyclosil-B, have been successfully used as CSPs for terpene analysis wisc.edugcms.cz.

Research findings have demonstrated the application of chiral GC for analyzing this compound in various natural sources. For instance, this compound has been identified and its enantiomeric distribution studied in essential oils from plants such as Juniperus oxycedrus L. and Protium amazonicum jmaterenvironsci.comnih.gov. Studies on Norway spruce (Picea abies) have also utilized chiral GC to investigate the enantiomeric composition of monoterpenes, including this compound, in different tissues and in response to environmental factors like drought researchgate.netbiorxiv.org.

The determination of enantiomeric purity by GC typically involves comparing the peak areas of the separated enantiomers in the chromatogram libretexts.org. The relative areas correspond to the ratio of the enantiomers in the sample libretexts.org.

While specific detailed data tables solely focused on the enantiomeric purity of isolated this compound samples across various studies are not consistently available in the search results, the methodologies and applications of chiral GC for analyzing this compound's enantiomeric composition in complex mixtures are well-documented.

Here is a representative example of GC conditions used for chiral analysis of monoterpenes, which would include this compound:

| Parameter | Condition | Source |

| Column Type | Fused silica capillary column HP-chiral-20B | jmaterenvironsci.com |

| Column Dimensions | 30 m x 0.32 mm, 0.25 µm film thickness | jmaterenvironsci.com |

| Oven Temperature Program | 40°C (5 min), 40°C-130°C at 1°C/min, 130°C-200°C at 2°C/min (3 min hold) | jmaterenvironsci.com |

| Inlet Temperature | 250°C (split: 1/100) | jmaterenvironsci.com |

| Detector Temperature | 300°C (FID) | jmaterenvironsci.com |

| Carrier Gas | Helium (1 mL/min) | jmaterenvironsci.com |

| Injected Volume | 0.1 µL | jmaterenvironsci.com |

Another study using different cyclodextrin-based columns reported GC conditions as well:

| Parameter | Condition | Source |

| Column Type | Cyclodex-B and Cyclosil-B capillary columns | wisc.edu |

| Column Dimensions | 30 m x 0.25 mm, 0.25 μm film thickness | wisc.edu |

| Oven Temperature Program | 40 °C (5 min), 3 °C min⁻¹ ramp to 200 °C, 25 °C min⁻¹ ramp to 220 °C (1 min hold) | wisc.edu |

| Injector Temperature | 250 °C | wisc.edu |

| Carrier Gas | Helium (1 mL min⁻¹) | wisc.edu |

Environmental Chemical Fate and Degradation Mechanisms General Framework

Potential Chemical Degradation Pathways

Chemical degradation of organic compounds in the environment can occur through various abiotic processes, including photolysis and oxidation.

Considerations for Photochemical Degradation (e.g., analogy to other terpene photodegradation)

Photochemical degradation, or photolysis, involves the direct or indirect breakdown of a substance by light. For tricyclene, a bicyclic structure with a cyclopropane ring and methyl substituents, direct photolysis in the environment may be limited unless it possesses chromophores that absorb light in the relevant environmental spectrum (primarily UV-A and visible light). However, indirect photolysis can occur through reactions with photochemically produced species such as hydroxyl radicals (•OH) and ozone (O₃) in the atmosphere and water.

Analogies to the photodegradation of other terpenes can provide insights. Many monoterpenes, particularly those with double bonds like alpha-pinene and limonene, are known to undergo significant photochemical reactions in the atmosphere, primarily initiated by reactions with ozone, hydroxyl radicals, and nitrate radicals. researchgate.netresearchgate.net These reactions can lead to fragmentation and the formation of various oxidized products, including aldehydes, ketones, and organic acids. While this compound lacks the typical double bonds found in many reactive monoterpenes, the strained cyclopropane ring could potentially be susceptible to reaction with highly reactive species like hydroxyl radicals, which are generated photochemically. Studies on the photodegradation of other compounds in aqueous systems under UV radiation have shown effectiveness, and parameters like pH and the presence of other substances can influence the rate and pathways. nih.govmdpi.com

Oxidative Degradation Processes in Environmental Contexts

Oxidative degradation is a significant abiotic transformation process for many organic chemicals in the environment, occurring through reactions with oxidants like oxygen, ozone, and reactive oxygen species. In environmental contexts, particularly in the atmosphere and surface waters, reactions with hydroxyl radicals and ozone are key drivers of oxidative degradation for volatile organic compounds like terpenes. researchgate.net

Potential Biodegradation Pathways

Biodegradation, the breakdown of compounds by microorganisms, is a crucial process in the environmental fate of organic chemicals.

Microbial Transformation (e.g., enzymatic breakdown possibilities by microorganisms)

Microorganisms, particularly bacteria and fungi, possess diverse enzymatic capabilities to metabolize a wide range of organic compounds, including terpenes. dntb.gov.uaresearchgate.netgenome.jp While direct information on the specific microbial transformation pathways of this compound is limited in the provided search results, studies on the biodegradation of other monoterpenes demonstrate that microorganisms can utilize these compounds as carbon and energy sources. researchgate.netgenome.jpgenome.jp

Enzymatic breakdown of terpenes often involves initial oxidation steps, such as hydroxylation or epoxidation, followed by further reactions that can lead to ring cleavage (for cyclic terpenes) and eventual mineralization to carbon dioxide and water. genome.jpgoogle.com Microorganisms capable of degrading terpenes have been isolated from various environments, including soil and activated sludge. researchgate.netepa.gov The tricyclic structure of this compound may require specific enzymatic machinery for its breakdown compared to simpler cyclic or acyclic terpenes. However, the presence of microorganisms with broad substrate specificities for terpene metabolism suggests that biodegradation of this compound is a plausible environmental fate process.

Identification of Hypothetical Metabolites in Degradation Studies

The identification of degradation products or metabolites is essential for understanding the transformation pathways and assessing the potential environmental impact of a compound. In the context of this compound degradation, hypothetical metabolites could arise from both chemical and biological processes.